![molecular formula C10H11NO B1294800 4-Isopropylphenyl isocyanate CAS No. 31027-31-3](/img/structure/B1294800.png)
4-Isopropylphenyl isocyanate
Overview
Description
4-Isopropylphenyl isocyanate is a chemical compound with the molecular formula C10H11NO . It is also known by other names such as 1-isocyanato-4-isopropylbenzene, p-isopropylphenyl isocyanate, and p-cumenyl isocyanate . It is a clear colorless to yellow or orange liquid .
Synthesis Analysis
The synthesis of 4-Isopropylphenyl isocyanate can be achieved from Cumene and Triphosgene . Other methods for the synthesis of isocyanates include the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .
Molecular Structure Analysis
The molecular weight of 4-Isopropylphenyl isocyanate is 161.204 g/mol . The InChI Key for this compound is PJVRNNRZWASOIT-UHFFFAOYSA-N . The IUPAC name for this compound is 1-isocyanato-4-propan-2-ylbenzene .
Chemical Reactions Analysis
Isocyanates, including 4-Isopropylphenyl isocyanate, can react with small molecules such as water, alcohols, and amines, which is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
Physical And Chemical Properties Analysis
4-Isopropylphenyl isocyanate is a clear colorless to yellow or orange liquid . It has a density of 1.01, a boiling point of 84°C to 85°C (4mmHg), and a flash point of 90°C (194°F) . The refractive index of this compound is 1.5205 .
Scientific Research Applications
Industrial and Chemical Applications
Isocyanates in Industrial Manufacturing : Isocyanates like 4-Isopropylphenyl isocyanate are significant intermediates in industrial manufacturing. They play a crucial role in producing polyurethane and other synthetic materials. The high reactivity of isocyanates like 4-Isopropylphenyl isocyanate contributes to their widespread use in various industrial applications (Sabbioni, Kumar, & Dongari, 2009).
Biomarker Determination : Research has focused on developing methods to monitor exposure to isocyanates like 4-Isopropylphenyl isocyanate, especially in industrial settings. This involves determining specific biomarkers in human blood and urine to assess exposure levels and potential health impacts (Sabbioni, Dongari, & Kumar, 2010).
Mechanism of Action
Target of Action
4-Isopropylphenyl isocyanate is a chemical compound used as an important intermediate in organic synthesis . The primary targets of this compound are organic compounds, such as alcohols, with which it reacts to form urethane linkages .
Mode of Action
The compound interacts with its targets through a chemical reaction. The isocyanate group (-NCO) of 4-Isopropylphenyl isocyanate reacts with the hydroxyl group (-OH) of an alcohol to form a urethane linkage . This reaction is commonly used in the synthesis of polyurethane and other functional polymers .
Biochemical Pathways
The biochemical pathways affected by 4-Isopropylphenyl isocyanate are primarily those involved in the synthesis of polyurethane and other functional polymers . The downstream effects include the formation of these polymers, which have a wide range of applications in various industries.
Pharmacokinetics
It is known that the compound is sensitive to moisture and decomposes in water .
Result of Action
The molecular and cellular effects of 4-Isopropylphenyl isocyanate’s action are the formation of urethane linkages and the synthesis of polyurethane and other functional polymers . These polymers have various applications, including the production of foams, elastomers, adhesives, sealants, and coatings.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Isopropylphenyl isocyanate. The compound is sensitive to moisture and decomposes in water . Therefore, it should be stored in a cool, well-ventilated area away from moisture and sources of ignition . Proper protective equipment, such as gloves, goggles, and protective clothing, should be worn when handling the compound to prevent skin and eye irritation and potential harm to the respiratory and digestive systems .
Safety and Hazards
properties
IUPAC Name |
1-isocyanato-4-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(2)9-3-5-10(6-4-9)11-7-12/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVRNNRZWASOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184999 | |
Record name | p-Isopropylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylphenyl isocyanate | |
CAS RN |
31027-31-3 | |
Record name | 4-Isopropylphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31027-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Isopropylphenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031027313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Isopropylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-isopropylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Isopropylphenyl isocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R77N4F85Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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